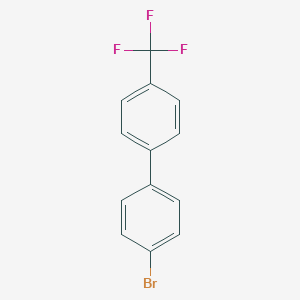

4-Bromo-4'-(trifluoromethyl)biphenyl

Beschreibung

Eigenschaften

IUPAC Name |

1-bromo-4-[4-(trifluoromethyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrF3/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15,16)17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTJNRREHHZLKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00507701 | |

| Record name | 4-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69231-87-4 | |

| Record name | 4-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-4'-(trifluoromethyl)biphenyl CAS number and properties

[1][2]

Part 1: Chemical Identity & Core Properties

Identification

This compound is a halogenated biaryl scaffold characterized by a biphenyl core substituted with a bromine atom at the 4-position and a trifluoromethyl group at the 4'-position.[1][2][3][4][5][6] Its asymmetric substitution pattern makes it a highly valuable "linchpin" intermediate—the bromine atom serves as a reactive handle for further functionalization (e.g., via Buchwald-Hartwig amination or secondary Suzuki couplings), while the trifluoromethyl group imparts metabolic stability, lipophilicity, and electron-withdrawing character essential for optoelectronic applications.

| Property | Data |

| CAS Number | 69231-87-4 |

| IUPAC Name | 1-Bromo-4-(4-(trifluoromethyl)phenyl)benzene |

| Molecular Formula | C₁₃H₈BrF₃ |

| Molecular Weight | 301.10 g/mol |

| SMILES | FC(F)(F)c1ccc(cc1)-c2ccc(Br)cc2 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 128–132 °C (Typical for pure crystalline form) |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, Toluene; Insoluble in Water |

| Reactivity Profile | Chemoselective electrophile; C-Br bond active for Pd-catalyzed cross-coupling |

Structural Significance

The molecule features two distinct electronic domains:

-

Electron-Deficient Ring: The 4'-trifluoromethyl phenyl ring is electron-poor, enhancing stability against oxidation and improving electron transport mobility in OLED devices.

-

Reactive Ring: The 4-bromophenyl ring is electronically neutral to slightly deactivated but remains highly reactive toward oxidative addition by transition metals (Pd, Ni), enabling precise modular synthesis.

Part 2: Synthesis Protocol (Chemoselective Suzuki-Miyaura Coupling)

Strategic Logic

The most robust route to this compound utilizes a chemoselective Suzuki-Miyaura coupling . To prevent polymerization or double-coupling, the reaction exploits the reactivity difference between aryl iodides and aryl bromides.

-

Electrophile: 1-Bromo-4-iodobenzene (C-I bond reacts ~1000x faster than C-Br).

-

Nucleophile: 4-(Trifluoromethyl)phenylboronic acid.[7]

-

Selectivity: Palladium(0) preferentially undergoes oxidative addition into the weaker C-I bond (

) over the stronger C-Br bond (

Experimental Protocol

Reagents:

-

1-Bromo-4-iodobenzene (1.0 equiv, 10.0 mmol, 2.83 g)

-

4-(Trifluoromethyl)phenylboronic acid (1.1 equiv, 11.0 mmol, 2.09 g)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.0 mol%, 0.23 g)

-

Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution (20 mL)

-

Solvent: Toluene / Ethanol (4:1 v/v, 50 mL)

Step-by-Step Methodology:

-

Degassing: Charge a 250 mL reaction flask with Toluene and Ethanol. Sparge with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

-

Reagent Addition: Add 1-Bromo-4-iodobenzene, the boronic acid, and the Pd catalyst under a positive stream of inert gas.

-

Activation: Add the degassed aqueous Na₂CO₃ solution. The biphasic mixture ensures efficient base delivery without hydrolyzing the catalyst.

-

Reaction: Heat the mixture to 70°C (oil bath temperature).

-

Note: Do not exceed 80°C or reflux aggressively, as higher temperatures may promote oxidative addition into the C-Br bond, leading to oligomerization.

-

-

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting iodide (Rf ~0.6) should disappear within 4-6 hours. The product will appear as a UV-active spot (Rf ~0.5).

-

Work-up: Cool to room temperature. Separate the organic layer. Extract the aqueous layer with Toluene (2 x 20 mL). Combine organics, wash with Brine, and dry over anhydrous MgSO₄.[7]

-

Purification: Concentrate under reduced pressure. Recrystallize from hot Ethanol or purify via silica gel flash chromatography (100% Hexanes → 5% EtOAc/Hexanes) to yield the target as white crystals.

Reaction Pathway Visualization

Caption: Chemoselective catalytic cycle exploiting the reactivity differential between Aryl-Iodide and Aryl-Bromide bonds.

Part 3: Applications & Utility

Materials Science (OLEDs)

This compound is a primary intermediate for Thermally Activated Delayed Fluorescence (TADF) emitters and phosphorescent host materials.

-

Mechanism: The bromine handle allows the attachment of electron-donating carbazole or amine units (e.g., via Buchwald-Hartwig coupling). The trifluoromethyl group lowers the LUMO energy level, facilitating electron injection and improving the charge balance in the emissive layer.

-

Example: Synthesis of host materials like CBP-CF3 derivatives which show improved operational lifetime in blue OLEDs.

Liquid Crystals

The rigid biphenyl core is a classic mesogen (liquid crystal forming unit).

-

Function: The terminal CF₃ group acts as a polar tail, inducing strong dielectric anisotropy (

). This property is vital for reducing the threshold voltage (

Medicinal Chemistry

The biphenyl scaffold is a "privileged structure" in drug discovery.

-

Bioisostere: The CF₃ group serves as a metabolically stable, lipophilic bioisostere for chloride or methyl groups, increasing blood-brain barrier (BBB) permeability.

-

Precursor: The aryl bromide is readily converted to biaryl-carboxylic acids (via lithiation/CO₂ trapping) or biaryl-amines, common motifs in NSAIDs and kinase inhibitors.

Part 4: Safety & Handling (MSDS Summary)

| Hazard Category | Classification | Handling Protocol |

| Skin Irritation | Category 2 (H315) | Wear nitrile gloves; wash immediately upon contact. |

| Eye Irritation | Category 2A (H319) | Use safety goggles; flush with water for 15 min if exposed. |

| STOT-SE | Category 3 (H335) | Handle in a fume hood to avoid respiratory irritation. |

| Storage | Inert Atmosphere | Store at room temperature (15-25°C), protected from light. |

Disposal: Dispose of as halogenated organic waste. Do not release into drains due to the persistence of the trifluoromethyl group.

Part 5: References

-

Suzuki, A. (1999). "Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998." Journal of Organometallic Chemistry, 576(1-2), 147–168. Link

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Gomberg, M., & Bachmann, W. E. (1924). "The Synthesis of Biaryl Compounds by Means of the Diazo Reaction." Journal of the American Chemical Society, 46(10), 2339–2343. (Historical context for biaryl synthesis).

-

Uetani, Y. (2015). "OLED Materials: Synthesis and Applications." Patent WO2015175678A1. (Describes use of this compound in OLEDs). Link

-

ChemicalBook. (2024). "Product Properties: this compound (CAS 69231-87-4)."[1][2][3] Link

Sources

- 1. CAS#:69231-87-4 | 1,1'-Biphenyl, 4-bromo-4'-(trifluoromethyl) | Chemsrc [chemsrc.com]

- 2. 117539-60-3|1-Bromo-6-(trifluoromethyl)naphthalene|BLD Pharm [bldpharm.com]

- 3. 1,1'-Biphenyl, 4-bromo-4'-(trifluoromethyl)- | 69231-87-4 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Safety Operating Guide

Navigating the Safe Disposal of 4-Bromo-4'-(trifluoromethyl)biphenyl: A Comprehensive Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 4-Bromo-4'-(trifluoromethyl)biphenyl, a halogenated aromatic compound. Adherence to these protocols is critical to mitigate risks and ensure compliance with regulatory standards.

Hazard Identification and Immediate Precautions

Core Directives for Handling:

-

Work in a Ventilated Area: All handling of this compound and its waste should occur within a certified chemical fume hood to prevent inhalation of any dust or vapors.

-

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, but is not limited to, chemical-resistant gloves (nitrile or neoprene), tightly fitting safety goggles, and a face shield to protect against splashes, along with a standard laboratory coat.[1]

-

Avoid Environmental Release: Due to the high aquatic toxicity of related compounds, preventing entry into drains, soil, or water bodies is of paramount importance.

Personal Protective Equipment (PPE) and Spill Management

A proactive approach to safety minimizes the impact of accidental releases. The following table outlines the necessary PPE and the rationale for its use.

| PPE Item | Specification | Rationale |

| Gloves | Chemical-resistant nitrile or neoprene | To prevent skin contact and absorption. |

| Eye Protection | Tightly fitting safety goggles & face shield | To protect against splashes and potential vapor irritation.[1] |

| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |

| Respiratory | NIOSH-approved respirator (if dust/aerosol) | To prevent inhalation of fine particles, especially if handling the solid form.[1] |

In the event of a spill, immediate and decisive action is required:

Small Spills (within a chemical fume hood):

-

Ensure PPE is worn.

-

Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.

-

Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.

-

Decontaminate the spill area with a suitable solvent (such as acetone or ethanol), followed by a thorough wash with soap and water.

Large Spills (or any spill outside of a fume hood):

-

Evacuate the immediate area and alert colleagues.

-

Contact your institution's Environmental Health and Safety (EHS) department immediately.

-

Restrict access to the spill area.

-

Do not attempt to clean up a large spill without guidance and proper equipment from EHS personnel.

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is as hazardous chemical waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Experimental Workflow for Waste Segregation and Disposal:

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.